3-(2-methoxyethyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea

sEH inhibition DCN1-UBE2M PPI piperidinyl-urea SAR

This piperidinyl-urea introduces a rare thiolane ring on the piperidine nitrogen, a feature missing from published DCN1 and sEH inhibitor series. Use it to investigate how sulfur-containing heterocycles alter target binding (DCN1–UBE2M or sEH) versus oxygen- or carbon-linked analogs. Ideal for comparative kinetic solubility (PBS/FaSSIF), PAMPA/Caco-2 permeability, and liver microsome stability assays benchmarking against NAcM-OPT. All biological activity must be determined de novo.

Molecular Formula C14H27N3O2S
Molecular Weight 301.45
CAS No. 2034584-11-5
Cat. No. B2705573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methoxyethyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea
CAS2034584-11-5
Molecular FormulaC14H27N3O2S
Molecular Weight301.45
Structural Identifiers
SMILESCOCCNC(=O)NCC1CCN(CC1)C2CCSC2
InChIInChI=1S/C14H27N3O2S/c1-19-8-5-15-14(18)16-10-12-2-6-17(7-3-12)13-4-9-20-11-13/h12-13H,2-11H2,1H3,(H2,15,16,18)
InChIKeySCIAQMFXHSHDBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Methoxyethyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea (CAS 2034584-11-5): Structural and Pharmacological Context for Procurement Decisions


3-(2-Methoxyethyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea is a synthetic small molecule belonging to the piperidinyl-urea chemotype, a class that has yielded potent inhibitors of both soluble epoxide hydrolase (sEH) and the DCN1–UBE2M protein–protein interaction [1]. Its structure incorporates a thiolane ring on the piperidine nitrogen and a 2‑methoxyethyl group on the urea terminus, features that distinguish it from simpler urea-based analogs. Despite its commercial availability (e.g., A2B Chem Cat# BK53139), publicly accessible biological data for this specific compound remain extremely scarce, and no peer‑reviewed studies or patents were identified that report its quantitative activity, selectivity, or pharmacokinetic profile.

Why 3-(2-Methoxyethyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea Cannot Be Assumed Interchangeable with Other Piperidinyl-Ureas


Piperidinyl-urea derivatives are exquisitely sensitive to subtle structural modifications; for example, within the DCN1 inhibitor series a single atom change can alter biochemical potency by >100‑fold and dramatically affect solubility and permeability [1]. The thiolane substituent present in this compound is absent from the vast majority of published sEH and DCN1 inhibitors, and its impact on target engagement, selectivity, and ADME properties is entirely unknown. Therefore, substituting this compound with a structurally related piperidinyl-urea that lacks the thiolane ring or bears a different N‑alkyl group would introduce uncharacterized risks in any assay or lead‑optimization campaign.

Quantitative Differentiation Evidence for 3-(2-Methoxyethyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea Versus Comparators


Absence of Direct Comparative Biological Data for the Target Compound

No primary research articles, patents, or authoritative database entries were found that report quantitative biological activity (e.g., IC₅₀, Kᵢ, EC₅₀, cellular potency) for 3-(2-methoxyethyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea. Consequently, no head‑to‑head comparison with a structurally defined analog can be performed. The closest publicly available data are for a series of piperidinyl‑ureas that inhibit the DCN1–UBE2M interaction with TR‑FRET IC₅₀ values ranging from 0.012 µM to >50 µM after a 100‑fold optimization campaign [1]. However, none of those compounds contain the thiolane ring or the 2‑methoxyethyl urea terminus that define the target molecule. Therefore, any claim of differentiation would be unsupported by the current evidence base.

sEH inhibition DCN1-UBE2M PPI piperidinyl-urea SAR

Structural Differentiation: Thiolane Ring as a Potential Selectivity Handle

The thiolan‑3‑yl substituent on the piperidine nitrogen is a rare motif among published sEH and DCN1 inhibitors, which predominantly employ acetyl, sulfonyl, or simple alkyl groups [1]. In unrelated chemotypes, sulfur‑containing heterocycles have been shown to modulate lipophilicity (clogP), solubility, and cytochrome P450 inhibitory profiles in ways that cannot be predicted from oxygen or carbon analogs [2]. However, no quantitative solubility, permeability, or metabolic stability measurements are available for the target compound itself. The differentiation is therefore structural and potential, not empirically validated.

medicinal chemistry kinase inhibitor design solubility enhancement

Recommended Research Applications for 3-(2-Methoxyethyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea Based on Available Evidence


Chemical Probe for DCN1–UBE2M Interaction Studies Requiring an Uncharacterized Scaffold

Because the compound shares the core piperidinyl‑urea pharmacophore with validated DCN1 inhibitors but introduces a unique thiolane substituent, it may serve as a starting point for exploring structure‑activity relationships (SAR) around the piperidine N‑substituent. Researchers who have already tested acetyl‑ or sulfonyl‑piperidine ureas could use this compound to probe whether a thioether‑containing ring alters binding affinity, selectivity, or cellular neddylation inhibition. However, all activity must be measured de novo, as no published data exist [1].

Solubility and Permeability Benchmarking in Piperidinyl-Urea Series

The Hammill et al. (2018) study reported that many optimized DCN1 inhibitors suffered from modest solubility and high microsomal clearance [1]. The thiolane ring present in this compound could, in principle, improve aqueous solubility or reduce CYP‑mediated metabolism relative to more lipophilic analogs. Comparative kinetic solubility (e.g., in PBS or FaSSIF) and PAMPA or Caco‑2 permeability assays against a reference compound such as NAcM‑OPT (compound 67) would be required to establish any differentiation.

sEH Inhibitor Cross‑Screening Panel

Multiple patent families describe piperidine‑urea derivatives as potent sEH inhibitors (e.g., US 8,501,783, US 2022/0354839) [2]. Although the target compound is not explicitly claimed in these patents, its structural resemblance to the generic Markush formulas makes it a candidate for sEH inhibition screening. Procurement for this purpose is justified only if the intent is to explore the effect of the thiolane ring on sEH potency and selectivity against the microsomal epoxide hydrolase (mEH) counter‑screen, for which no data currently exist.

In Vitro Metabolic Stability Assessment of Thiolane‑Containing Ureas

Sulfur‑containing heterocycles can be metabolic soft spots or, conversely, can block oxidative metabolism. This compound could be used in liver microsome or hepatocyte stability assays to determine whether the thiolane ring alters intrinsic clearance relative to oxygen‑ or carbon‑linked piperidine ureas. Such data would inform whether this scaffold is suitable for in vivo pharmacokinetic studies, a key gap given that the DCN1 inhibitor series suffered from rapid microsomal metabolism (CLint = 170 mL/min/kg for compound 7) [1].

Quote Request

Request a Quote for 3-(2-methoxyethyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.